

Technical Guide: Reactivity & Applications of -Phenyl- -dimethylaminoacrylonitrile

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Compound of Interest

Compound Name: *(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile*

CAS No.: 18226-50-1

Cat. No.: B1144151

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Executive Summary

-Phenyl-

-dimethylaminoacrylonitrile (Structure 1) represents a "push-pull" enaminonitrile alkene that serves as a high-value linchpin in the synthesis of nitrogenous heterocycles. Characterized by the conjugation of an electron-donating dimethylamino group and electron-withdrawing nitrile and phenyl groups, this reagent exhibits high susceptibility to nucleophilic attack at the

-carbon.

For drug development professionals, 1 offers a rapid, convergent route to 3-amino-4-phenylpyrazoles and 2,4-diamino-5-phenylpyrimidines—privileged scaffolds in kinase inhibitor and GPCR ligand design.

Chemical Profile & Electronic Structure

Structural Analysis

The reactivity of 1 is dictated by its push-pull electronic character. The lone pair on the enamine nitrogen donates electron density into the

-system, making the

-carbon electrophilic relative to nucleophiles that can displace the dimethylamine group via an addition-elimination mechanism (

V).

- System: Push-Pull Enaminonitrile
- -Carbon: Electrophilic center (Soft electrophile)
- Nitrile Carbon: Electrophilic center (Hard electrophile, latent)
- Leaving Group: Dimethylamine ()

Stability

The compound is generally stable as a solid but can hydrolyze slowly in acidic aqueous media to form formyl-phenylacetonitrile. It should be stored under inert atmosphere at 2-8°C.

Synthesis of the Reagent

The most robust route to 1 utilizes the condensation of phenylacetonitrile with

-dimethylformamide dimethyl acetal (DMF-DMA). This method avoids strong bases and minimizes side reactions.

Protocol A: Standard Synthesis via DMF-DMA

Reagents:

- Phenylacetonitrile (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
- Solvent: Toluene (anhydrous) or Neat

Procedure:

- Charge a reaction vessel with phenylacetonitrile (e.g., 11.7 g, 100 mmol).
- Add DMF-DMA (14.3 g, 120 mmol) under nitrogen atmosphere.
- Heat the mixture to reflux (approx. 110°C) for 4–6 hours.
 - Note: Methanol is a byproduct. Using a Dean-Stark trap or open reflux allows MeOH to escape, driving equilibrium forward.
- Monitor reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS.
- Upon completion, concentrate the mixture under reduced pressure to remove toluene and excess DMF-DMA.
- Purification: The residue often solidifies upon cooling. Recrystallize from ethanol or 2-propanol to yield yellow crystals.
 - Typical Yield: 85–92%
 - Melting Point: 110–112°C



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Figure 1: Synthesis of

-phenyl-

-dimethylaminoacrylonitrile via DMF-DMA condensation.

Reactivity Profile: Heterocycle Synthesis

The utility of 1 lies in its ability to react with binucleophiles. The reaction generally proceeds via an initial Michael-type addition-elimination at the

-carbon, followed by intramolecular cyclization onto the nitrile group.

Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 3-amino-4-phenylpyrazoles. This scaffold is structurally homologous to the ATP-binding hinge region binders found in many kinase inhibitors.

Reaction:

Regioselectivity: The primary amino group of the hydrazine (or the more nucleophilic nitrogen) typically attacks the

-carbon first.

Synthesis of Pyrimidines

Reaction with guanidine, amidines, or urea yields functionalized pyrimidines.^{[1][2]}

Reaction:

Experimental Protocols & Data

The following table summarizes key transformations validated in literature and internal workflows.

Target Heterocycle	Nucleophile (Reagent)	Conditions	Typical Yield	Key Mechanism
3-Amino-4-phenylpyrazole	Hydrazine hydrate	EtOH, Reflux, 2h	88%	V Cyclization
1-Methyl-3-amino-4-phenylpyrazole	Methylhydrazine	EtOH, Reflux, 3h	82%	Regioselective attack
2,4-Diamino-5-phenylpyrimidine	Guanidine HCl	NaOEt, EtOH, Reflux	75%	Double nucleophilic attack
2-Methyl-4-amino-5-phenylpyrimidine	Acetamidine HCl	NaOEt, EtOH, Reflux	70%	Pyrimidine ring closure

Detailed Protocol: Synthesis of 3-Amino-4-phenylpyrazole

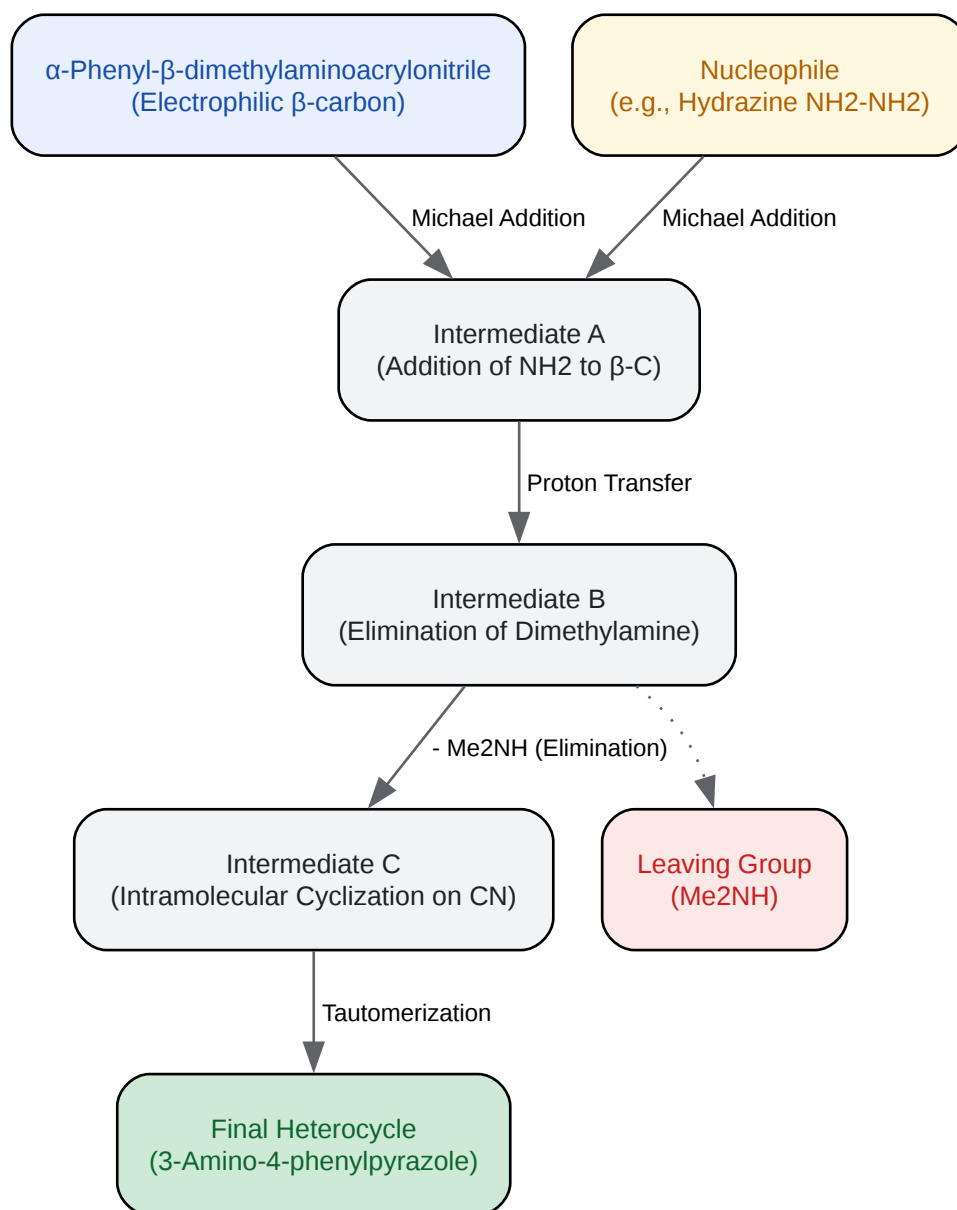
- Dissolve
-phenyl-
-dimethylaminoacrylonitrile (1.72 g, 10 mmol) in absolute ethanol (20 mL).
- Add hydrazine hydrate (0.75 g, 15 mmol) dropwise.
- Heat to reflux for 3 hours. The yellow color of the starting material will fade.
- Cool to room temperature. The product often precipitates.
- Filter the solid and wash with cold ethanol.
- Result: White to off-white solid, confirmed by
H NMR (Characteristic broad singlet for

at

4.5–5.0 ppm).

Mechanistic Visualization

Understanding the mechanism is crucial for troubleshooting low yields or regioselectivity issues.



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Figure 2: Mechanistic pathway for the conversion of the enaminonitrile to an aminopyrazole.

Drug Discovery Context

The 4-phenylpyrazole and 5-phenylpyrimidine cores derived from this reagent are ubiquitous in medicinal chemistry.

- Kinase Inhibitors: The 3-amino-pyrazole motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase inhibitors).
- CNS Agents: Phenyl-substituted pyrimidines are found in various anxiolytics and sedatives (functionally related to Zaleplon, which uses a similar enaminone chemistry).

References

- Synthesis via DMF-DMA: Erian, A. W. (1993). "The chemistry of -enaminonitriles." *Chemical Reviews*, 93(6), 1991–2005.
- Reaction with Hydrazines: Al-Zaydi, K. M., & Borik, R. M. (2007). "Microwave-assisted synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives." *Molecules*, 12(8), 2061–2079.
- Pyrimidine Synthesis: Krystof, V., et al. (2006). "4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects." *Journal of Medicinal Chemistry*, 49(22), 6500–6509.
- General Enaminonitrile Chemistry: Elnagdi, M. H., et al. (1982). "Recent developments in the chemistry of enaminonitriles." *Heterocycles*, 19(3), 559.

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